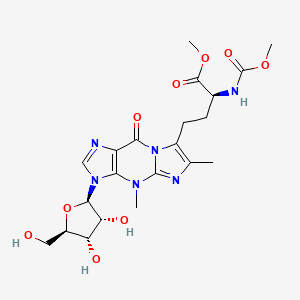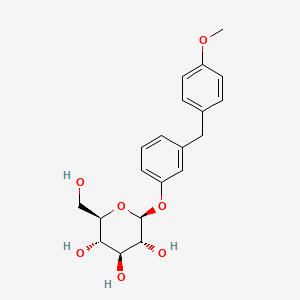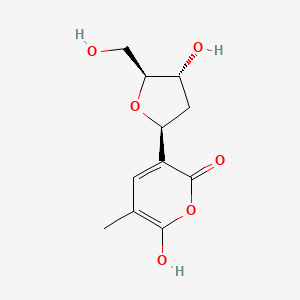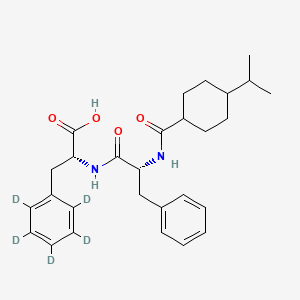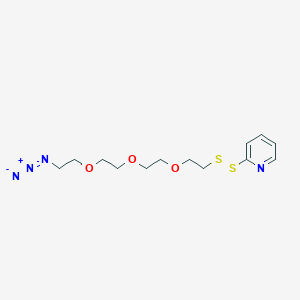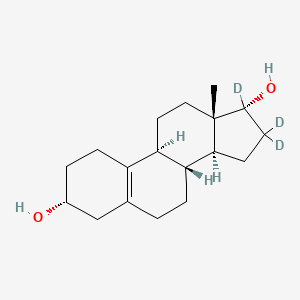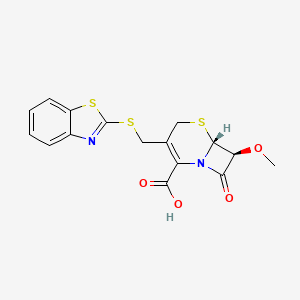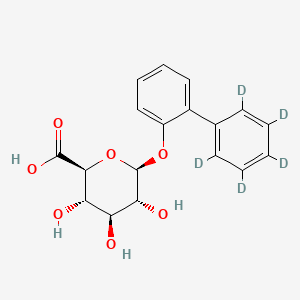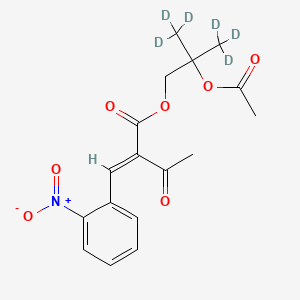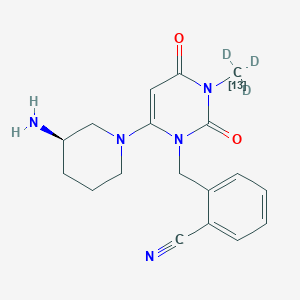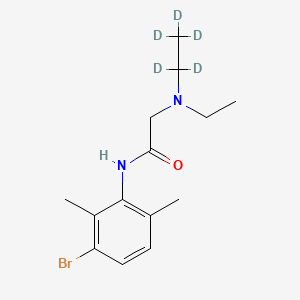
3-Bromo lidocaine-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo lidocaine-d5 is a deuterated derivative of 3-Bromo lidocaine. Deuterated compounds are often used in scientific research to study metabolic pathways and reaction mechanisms due to their unique properties. The presence of deuterium atoms in place of hydrogen atoms can significantly alter the compound’s behavior in various chemical reactions, making it a valuable tool in both analytical and synthetic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo lidocaine-d5 typically involves the bromination of lidocaine-d5. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane. The reaction is usually performed at low temperatures to prevent over-bromination and to achieve high yields of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time. The product is then purified using techniques such as recrystallization or chromatography to obtain high-purity this compound suitable for research and industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo lidocaine-d5 undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield various products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Hydrolysis: Acidic hydrolysis is performed using hydrochloric acid (HCl), while basic hydrolysis uses sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted lidocaine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
3-Bromo lidocaine-d5 has a wide range of applications in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry for the study of reaction mechanisms and metabolic pathways.
Biology: Employed in biochemical studies to investigate enzyme-catalyzed reactions and metabolic processes.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of lidocaine derivatives in the body.
Industry: Applied in the development of new pharmaceuticals and in the quality control of existing drugs.
Wirkmechanismus
The mechanism of action of 3-Bromo lidocaine-d5 is similar to that of lidocaine. It acts as a local anesthetic by blocking sodium channels in nerve cells, thereby preventing the initiation and propagation of nerve impulses. This results in a loss of sensation in the targeted area. The presence of the bromine atom and deuterium atoms can influence the compound’s pharmacokinetics and pharmacodynamics, potentially altering its potency and duration of action .
Vergleich Mit ähnlichen Verbindungen
3-Bromo lidocaine-d5 can be compared with other deuterated and non-deuterated lidocaine derivatives. Similar compounds include:
Lidocaine: The parent compound, widely used as a local anesthetic.
3-Bromo lidocaine: The non-deuterated version of this compound.
Lidocaine-d5: The deuterated version of lidocaine without the bromine atom.
The uniqueness of this compound lies in its combination of bromine and deuterium atoms, which can provide distinct advantages in research applications, such as improved stability and altered metabolic pathways .
Eigenschaften
Molekularformel |
C14H21BrN2O |
|---|---|
Molekulargewicht |
318.26 g/mol |
IUPAC-Name |
N-(3-bromo-2,6-dimethylphenyl)-2-[ethyl(1,1,2,2,2-pentadeuterioethyl)amino]acetamide |
InChI |
InChI=1S/C14H21BrN2O/c1-5-17(6-2)9-13(18)16-14-10(3)7-8-12(15)11(14)4/h7-8H,5-6,9H2,1-4H3,(H,16,18)/i1D3,5D2 |
InChI-Schlüssel |
OWGUAZBPDHJLDX-RPIBLTHZSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])([2H])N(CC)CC(=O)NC1=C(C=CC(=C1C)Br)C |
Kanonische SMILES |
CCN(CC)CC(=O)NC1=C(C=CC(=C1C)Br)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



